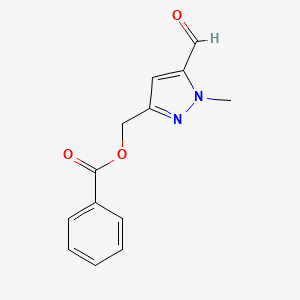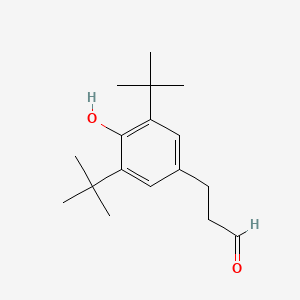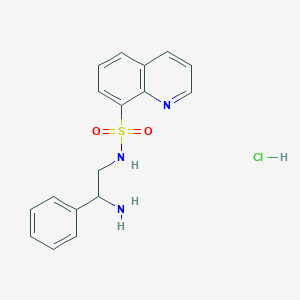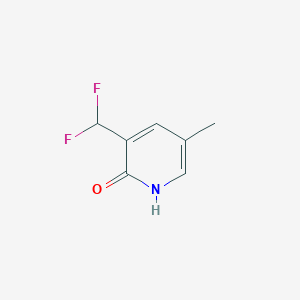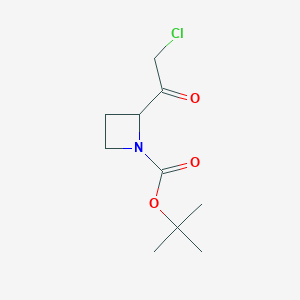
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate: is an organic compound with the molecular formula C11H14INO3. It is a white solid with a special smell and is soluble in common organic solvents and acids. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various drugs, pesticides, and bioactive molecules .
Vorbereitungsmethoden
The preparation of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate typically involves the following steps :
Reaction of 4-iodoaniline with dimethyl sulfoxide (DMSO): This step generates a substrate.
Addition of tert-butoxycarbonyl oxalyl chloride (Boc2O) under alkaline conditions: This reaction yields the target product, this compound.
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate undergoes various types of chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate has a wide range of scientific research applications, including :
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of drugs with specific biological activities.
Industry: It is used in the production of pesticides and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl (3-hydroxy-4-iodophenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3-hydroxy-4-iodophenyl)carbamate can be compared with other similar compounds, such as :
tert-Butyl (4-iodophenyl)carbamate: This compound has a similar structure but lacks the hydroxy group at the 3-position.
tert-Butyl (3-hydroxyphenyl)carbamate: This compound has a similar structure but lacks the iodine atom at the 4-position.
tert-Butyl (4-hydroxyphenyl)carbamate: This compound has a similar structure but lacks both the iodine atom and the hydroxy group at the 3-position.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H14INO3 |
|---|---|
Molekulargewicht |
335.14 g/mol |
IUPAC-Name |
tert-butyl N-(3-hydroxy-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H14INO3/c1-11(2,3)16-10(15)13-7-4-5-8(12)9(14)6-7/h4-6,14H,1-3H3,(H,13,15) |
InChI-Schlüssel |
TZOBPMXGARGOON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


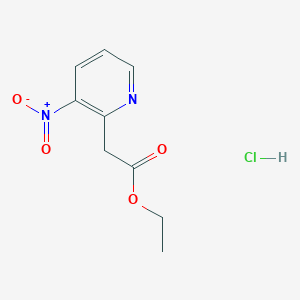
![3-Ethylbenzo[d]isoxazol-6-amine](/img/structure/B15220940.png)
![5-Fluoro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B15220942.png)

